molecular formula C7H10N2O B12874242 (S)-1-Acetylpyrrolidine-2-carbonitrile

(S)-1-Acetylpyrrolidine-2-carbonitrile

Cat. No.: B12874242
M. Wt: 138.17 g/mol
InChI Key: ZHUTVLURGLOKMO-ZETCQYMHSA-N
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Description

Contextual Significance of Chiral Pyrrolidine (B122466) Derivatives in Organic Synthesis

Chiral pyrrolidine derivatives represent a cornerstone in modern organic synthesis, valued for their versatile applications as building blocks, catalysts, and key structural motifs in biologically active molecules. nih.govmdpi.comresearchgate.net The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a robust and stereochemically rich scaffold that chemists can functionalize in various ways. researchgate.netnih.gov Its non-planar, puckered structure allows for precise three-dimensional arrangements of substituents, which is crucial for enantioselective recognition and transformation. researchgate.net

The significance of these derivatives stems from several key areas:

Asymmetric Catalysis: Chiral pyrrolidines, often derived from the readily available amino acid proline, are fundamental to the field of organocatalysis. rsc.orglookchem.com They can act as catalysts in a wide array of enantioselective reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. rsc.orgrsc.org For instance, pyrrolidine-based catalysts have been shown to facilitate the addition of diethylzinc (B1219324) to aldehydes, producing optically active secondary alcohols with high enantioselectivity. lookchem.com Their effectiveness lies in their ability to form transient chiral intermediates, such as enamines or iminium ions, which guide the stereochemical outcome of the reaction.

Precursors for Complex Molecules: The pyrrolidine framework is a common feature in numerous natural products, including many alkaloids like nicotine (B1678760) and cuscohygrine, as well as pharmaceuticals. nih.govmdpi.com Consequently, chiral pyrrolidine derivatives are indispensable starting materials or key intermediates in the total synthesis of these complex targets. nih.gov Syntheses of drugs such as Captopril, Raclopride, and various antiviral agents rely on stereochemically defined pyrrolidine precursors. mdpi.com

Advanced Materials: The utility of chiral pyrrolidines extends to materials science. They have been incorporated as ligands in the construction of chiral Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). bohrium.com These crystalline porous materials possess unique properties for applications in size-selective catalysis and enantioselective separations. bohrium.com

The stereochemistry of the pyrrolidine ring is paramount; different stereoisomers can lead to vastly different biological activities or catalytic efficiencies. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, and effective interaction depends on a precise spatial arrangement of the molecule. nih.gov Research has demonstrated how the specific orientation of a substituent on the pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist at a biological receptor. nih.gov

Overview of the (S)-Pyrrolidine-2-carbonitrile Framework as a Synthetic Intermediate

The (S)-pyrrolidine-2-carbonitrile framework is a specific and highly valuable class of chiral intermediates in synthetic chemistry. This scaffold is characterized by a pyrrolidine ring with a nitrile group (-C≡N) at the C2 position, which possesses an (S)-stereochemical configuration. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or amides, further enhancing the synthetic utility of this framework.

A prominent example that highlights the importance of this framework is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a key intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.govbeilstein-journals.org DPP-IV inhibitors, such as Vildagliptin, are a class of oral medications used for the treatment of type 2 diabetes. nih.govbeilstein-journals.org

The significance of the 2(S)-cyanopyrrolidine moiety in these drug molecules is twofold:

It mimics the structure of proline, allowing it to bind to the active site of the DPP-IV enzyme. beilstein-journals.org

The nitrile group itself plays a crucial role in the inhibitory mechanism and provides enhanced chemical stability, which is important for an orally administered drug. beilstein-journals.org

The synthesis of these crucial intermediates often begins with the naturally occurring and inexpensive amino acid, L-proline, which already contains the desired (S)-stereocenter. A general synthetic approach to access the (S)-1-acylpyrrolidine-2-carbonitrile core involves a few key steps, as demonstrated in the synthesis of the chloroacetyl analogue. nih.govbeilstein-journals.org

A typical synthetic sequence is outlined below:

N-Acylation: L-proline is first acylated at the nitrogen atom. For the target compound of this article, this would involve reacting L-proline with an acetylating agent. In the case of the widely used intermediate for Vildagliptin, chloroacetyl chloride is used. nih.gov

Amide Formation: The carboxylic acid group of the N-acylated proline is then converted into a primary amide. nih.govbeilstein-journals.org

Dehydration: The final step involves the dehydration of the primary amide to yield the corresponding nitrile, thus forming the (S)-1-acylpyrrolidine-2-carbonitrile. nih.govbeilstein-journals.org

This practical and efficient route from L-proline makes the (S)-pyrrolidine-2-carbonitrile framework readily accessible for large-scale synthesis of pharmaceutical ingredients. nih.gov The compound (S)-1-Acetylpyrrolidine-2-carbonitrile shares this core structure, with an acetyl group on the nitrogen instead of a chloroacetyl group.

Data Tables

Table 1: Properties of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (A Representative Compound)

Property Value Reference
Molecular Formula C₇H₉ClN₂O chemicalbook.com
Molecular Weight 172.61 g/mol chemicalbook.com
Melting Point 52-53 °C chemicalbook.com
Appearance Pale Yellow to Light Brown Solid chemicalbook.com

Table 2: Common Reactions Involving Chiral Pyrrolidine Derivatives

Reaction Type Role of Pyrrolidine Derivative Example Product Class Reference
Michael Addition Organocatalyst γ-Nitroaldehydes rsc.org
Diethylzinc Addition Chiral Ligand/Catalyst Optically Active Secondary Alcohols lookchem.com
[4+2] Cycloaddition Component of Chiral Gold(I) Catalyst Polycyclic Aromatic Compounds nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3/t7-/m0/s1

InChI Key

ZHUTVLURGLOKMO-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C#N

Canonical SMILES

CC(=O)N1CCCC1C#N

Origin of Product

United States

Stereochemical Aspects and Enantiopurity Analysis of S 1 Acetylpyrrolidine 2 Carbonitrile

Elucidation of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is a critical step in the characterization of an enantiomerically pure compound. For (S)-1-Acetylpyrrolidine-2-carbonitrile, this involves unequivocally establishing the (S) configuration at the C2 position. While the stereochemistry is often inferred from the use of a chiral starting material like L-proline in its synthesis, direct confirmation is achieved through specialized spectroscopic and crystallographic techniques.

X-ray Crystallography for Chiral Center Determination

Single-crystal X-ray diffraction (XRD) is widely regarded as the definitive method for determining the absolute configuration of chiral molecules. americanlaboratory.comnih.gov This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and their spatial relationships.

The key to assigning absolute configuration via XRD lies in the phenomenon of anomalous dispersion (or resonant scattering). nih.govwikipedia.org When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component, causing a breakdown of Friedel's Law. wikipedia.org This means that the intensities of reflections from crystallographic planes (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, are no longer identical.

By measuring and comparing the intensities of these Bijvoet pairs, the absolute structure of the crystal can be determined. A crucial metric in this analysis is the Flack parameter, a value refined during the crystallographic analysis. wikipedia.orged.ac.ukox.ac.ukmdpi.com

A Flack parameter value close to 0 indicates that the determined stereochemistry is correct. wikipedia.orged.ac.uk

A value close to 1 suggests that the inverted structure is the correct one. wikipedia.orged.ac.uk

A value near 0.5 may imply that the crystal is a racemic twin. wikipedia.org

For the unambiguous determination of the absolute configuration of this compound, a suitable single crystal would need to be grown and subjected to XRD analysis. The resulting data would not only confirm the molecular structure but also provide a Flack parameter that validates the (S) configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that determines absolute configuration for chiral molecules in the solution or neat liquid phase, offering a valuable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. americanlaboratory.combiotools.ushindsinstruments.com VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. biotools.ushindsinstruments.comnih.gov While enantiomers have identical infrared (IR) absorption spectra, their VCD spectra are mirror images—equal in intensity but opposite in sign. nih.gov

The process of assigning absolute configuration using VCD involves a synergy between experimental measurement and theoretical calculation: americanlaboratory.comspectroscopyeurope.com

The experimental VCD spectrum of the sample is measured.

The molecular structure of one enantiomer (e.g., the (S)-enantiomer) is modeled, and its theoretical VCD spectrum is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). americanlaboratory.comnih.gov

The experimental spectrum is then compared to the calculated spectrum for the (S)-enantiomer and its theoretical mirror image (the (R)-enantiomer).

A good correlation in the signs and relative intensities of the major VCD bands between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.comspectroscopyeurope.com This method would enable the confirmation of the (S) configuration of 1-Acetylpyrrolidine-2-carbonitrile by comparing its measured VCD spectrum with the DFT-calculated spectra.

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a critical quality attribute, particularly for pharmaceutical intermediates. The determination of ee requires analytical methods capable of distinguishing between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and reliable methods for separating enantiomers and determining their relative quantities. uma.esheraldopenaccess.usnih.gov The technique employs a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure.

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different interaction strengths and, consequently, different retention times on the column. The (R)- and (S)-enantiomers of 1-Acetylpyrrolidine-2-carbonitrile would therefore elute at different times.

The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination

Enantiomer Retention Time (min) Peak Area % Area
(R)-1-Acetylpyrrolidine-2-carbonitrile 8.5 1,500 0.5
This compound 10.2 298,500 99.5

| Calculated ee | | | 99.0% |

Chiral Gas Chromatography (GC)

For compounds that are volatile and thermally stable, Chiral Gas Chromatography (GC) serves as an excellent alternative for determining enantiomeric excess. nih.govic.ac.uknih.gov Similar to chiral HPLC, the principle relies on the differential interaction of enantiomers with a chiral stationary phase, in this case, coating the inside of a capillary column. libretexts.orgmit.edu

The enantiomers of the analyte partition differently between the mobile gas phase and the stationary chiral phase, resulting in different elution times. The enantiomeric excess is then determined by comparing the integrated peak areas of the separated enantiomers. libretexts.org For a compound like 1-Acetylpyrrolidine-2-carbonitrile, this method would provide high resolution and sensitivity for ee determination.

Table 2: Representative Chiral GC Data for Enantiomeric Excess Analysis

Enantiomer Retention Time (min) Peak Area % Area
(R)-1-Acetylpyrrolidine-2-carbonitrile 12.1 2,250 0.75
This compound 12.8 297,750 99.25

| Calculated ee | | | 98.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Lanthanide Shift Reagents or Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine enantiomeric excess. Since enantiomers are indistinguishable in a standard (achiral) NMR environment, a chiral auxiliary must be introduced to induce a chemical shift difference between them. acs.org

Chiral Lanthanide Shift Reagents (CLSRs) CLSRs are paramagnetic complexes of lanthanide ions (such as Europium or Praseodymium) with chiral ligands. tandfonline.comcore.ac.ukslideshare.net When a CLSR is added to a solution of a racemic or scalemic mixture, it forms rapidly exchanging diastereomeric complexes with each enantiomer. tandfonline.comharvard.edu The paramagnetic nature of the lanthanide ion induces significant shifts in the NMR signals of the substrate. Because the two diastereomeric complexes are different in shape and orientation, the magnitude of the induced shift differs for corresponding protons (or other nuclei) in each enantiomer. This results in the splitting of a single peak into two, with the integration of these separated signals directly corresponding to the enantiomeric ratio. slideshare.net

Chiral Derivatizing Agents (CDAs) An alternative NMR method involves the use of a Chiral Derivatizing Agent (CDA). acs.orgnih.gov In this approach, the mixture of enantiomers is covalently reacted with a single enantiomer of a CDA to form a pair of diastereomers. wikipedia.orgbeilstein-journals.orgresearchgate.net Unlike enantiomers, diastereomers have distinct physical properties and thus different NMR spectra. wikipedia.org This results in separate, distinguishable signals for each diastereomer, allowing for the quantification of their ratio—and thus the original enantiomeric excess—by integrating the corresponding peaks. researchgate.net

Table 3: Hypothetical ¹H-NMR Data Using a Chiral Auxiliary

Species Proton Signal Chemical Shift (ppm) Integral
Diastereomer from (R)-enantiomer -CH-CN 4.85 0.01
Diastereomer from (S)-enantiomer -CH-CN 4.95 0.99

| Calculated ee | | | 98.0% |

Table of Mentioned Compounds

Compound Name
This compound
L-proline

Exciton-Coupled Circular Dichroism (ECCD) for Chiral Carboxylates and Related Analogs

Exciton-Coupled Circular Dichroism (ECCD) is a nonempirical spectroscopic method utilized for the determination of the absolute stereochemistry of chiral molecules. msu.eduresearchgate.netresearchgate.net This technique is particularly valuable for chiral carboxylates and their analogs, where the spatial arrangement of chromophores can be correlated to the stereochemistry of the molecule. The fundamental principle of ECCD lies in the through-space interaction of two or more chromophores, which leads to the splitting of their Cotton effects into a characteristic bisignate (two-branched) curve. researchgate.net The sign of this "couplet" is directly related to the helicity of the interacting chromophores, allowing for the unambiguous assignment of absolute configuration. msu.eduresearchgate.net

For chiral carboxylic acids, which may not inherently possess the necessary chromophores for ECCD analysis, a derivatization strategy is often employed. msu.edu This involves attaching chromophoric reporters to the chiral molecule. A common approach involves the use of a bis-zinc porphyrin tweezer molecule. msu.edumsu.edu The chiral carboxylate is first derivatized with a carrier molecule, such as 1,4-diaminobenzene, through monoamidation. This derivatized carrier then provides two binding sites for the porphyrin tweezer, inducing a helical twist in the porphyrin rings upon complexation. msu.edu The sign of the resulting ECCD couplet is dictated by the preferred conformation of the Ccarbonyl−Cchiral bond, which in turn is influenced by the steric bulk of the substituents at the chiral center. msu.edu A mnemonic has been developed where the rotamer that places the larger group perpendicular to the carbonyl group, with the smaller group facing the porphyrin, can be used to predict the correct ECCD sign. msu.edu

The amplitude of the ECCD signal is influenced by the degree of conformational flexibility of the substrate within the porphyrin tweezer complex. msu.edu Substrates with substituents of similar size at the asymmetric center may exhibit low-amplitude ECCD spectra due to a smaller preference for one ECCD-active conformation over another. msu.edu To address this, modified porphyrin tweezers with sterically encumbered groups, such as t-butyl substitution at the meta positions of the porphyrin's meso phenyl substituents, have been developed to enhance the ECCD amplitudes. msu.edu

High-Throughput Screening Methodologies for Enantiomeric Purity

High-throughput screening (HTS) methodologies are instrumental in the rapid and efficient determination of enantiomeric purity in large compound libraries. nih.govmdpi.com These techniques are crucial in drug discovery and development, where the stereochemistry of a molecule can significantly impact its pharmacological activity. nih.gov HTS assays for enantiomeric purity are designed to be sensitive, robust, and amenable to automation, allowing for the screening of thousands of compounds in a short period. axxam.com

Several analytical techniques can be adapted for HTS of enantiomeric purity. One prominent method is frontal affinity chromatography coupled with mass spectrometry (FAC-MS). nih.gov This technique can be used to screen large libraries of compounds to identify and quantify enantiomers based on their differential binding to a chiral stationary phase. nih.gov The integration of liquid chromatography (LC) with MS in an HTS format allows for the rapid separation and sensitive detection of enantiomers. nih.gov

In a typical HTS workflow for enantiomeric purity, compound libraries are arrayed in microtiter plates. axxam.com Automated liquid handling systems are used to perform serial dilutions and reactions. The detection method, which could be based on chiroptical properties (like circular dichroism), chromatography, or mass spectrometry, is integrated into the automated platform. axxam.comnih.gov Data analysis is then performed to determine the enantiomeric excess (ee) of each sample. For instance, an ECCD-based protocol has been developed for the determination of identity, chirality, and enantiomeric excess of chiral secondary alcohols, demonstrating the potential for optical methods in HTS. nih.gov

The design of the HTS assay is critical and must consider factors such as the nature of the analyte, the required sensitivity, and the potential for interference from other components in the sample. nih.govmdpi.com The goal is to develop a reliable and reproducible assay that can accurately quantify the enantiomeric composition of a large number of samples in a cost-effective and time-efficient manner. axxam.comnih.gov

Screening MethodPrincipleThroughputApplication
Frontal Affinity Chromatography-Mass Spectrometry (FAC-MS) Differential binding of enantiomers to a chiral stationary phase, detected by mass spectrometry.HighScreening large compound libraries for enantiomeric purity. nih.gov
Exciton-Coupled Circular Dichroism (ECCD) Measurement of the differential absorption of left and right circularly polarized light by chiral molecules with interacting chromophores.Moderate to HighDetermination of absolute configuration and enantiomeric excess. nih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases Chromatographic separation of enantiomers on a chiral column.ModerateRoutine analysis of enantiomeric purity.

Stereoisomeric Purity Control in Synthesis

Diastereoselectivity and Enantioselectivity Strategies

The synthesis of this compound with high stereoisomeric purity relies on effective diastereoselective and enantioselective strategies. These strategies aim to control the formation of new stereocenters during the chemical transformation, favoring the desired stereoisomer over others.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of pyrrolidine (B122466) synthesis, this can be achieved through various methods, including substrate-controlled and reagent-controlled approaches. For instance, the intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1). nih.gov Similarly, asymmetric multicomponent reactions of optically active phenyldihydrofuran with N-tosyl imino esters can afford highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov The choice of reagents and reaction conditions, such as the Lewis acid and the presence of additives, can significantly influence the diastereomeric ratio of the products. nih.gov

Enantioselectivity , on the other hand, involves the selective formation of one enantiomer over its mirror image. This is often accomplished using chiral catalysts, chiral reagents, or chiral auxiliaries. wikipedia.org For example, palladium-catalyzed asymmetric allylation using P,N-bidentate ligands derived from (S)-2-(anilinomethyl)pyrrolidine has been used for the synthesis of chiral compounds. researchgate.net The development of enantioselective methods is crucial for producing single-enantiomer drugs, as different enantiomers can have distinct biological activities.

Role of Chiral Auxiliaries in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a powerful tool for achieving high levels of stereocontrol in the synthesis of compounds like this compound.

A wide variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. sigmaaldrich.com These include oxazolidinones (Evans' auxiliaries), camphorsultams, and pseudoephedrine derivatives. wikipedia.orgresearchgate.net The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions, where they can establish two contiguous stereocenters simultaneously. wikipedia.orgscielo.org.mx

The mechanism by which a chiral auxiliary exerts stereocontrol often involves the formation of a rigid, chelated intermediate that blocks one face of the prochiral center, forcing the incoming reagent to attack from the less hindered face. wikipedia.org The steric and electronic properties of the auxiliary are critical in determining the degree of stereoselectivity. Sulfur-based chiral auxiliaries, for example, have shown excellent effectiveness in aldol-type reactions, even with N-acetyl groups where traditional oxazolidinones may show poor diastereoselectivity. scielo.org.mx

Chiral Auxiliary TypeKey FeaturesCommon Applications
Oxazolidinones (Evans' Auxiliaries) Readily available from amino acids; provide high levels of stereocontrol in various reactions.Asymmetric alkylations, aldol reactions, Diels-Alder reactions. wikipedia.orgresearchgate.net
Camphorsultams Derived from camphor; highly crystalline, facilitating purification of diastereomers.Asymmetric Diels-Alder reactions, alkylations, and conjugate additions.
Pseudoephedrine Can be used to synthesize optically active carboxylic acids and amino acids.Asymmetric alkylation of enolates.
Sulfur-based Auxiliaries Effective in aldol reactions with N-acetyl groups; can be displaced by various nucleophiles.Acetate aldol reactions, Michael additions. scielo.org.mx

Racemization Studies and Prevention

Racemization, the process by which a chiral compound converts into an equal mixture of both enantiomers (a racemate), is a significant concern in the synthesis and storage of enantiomerically pure compounds like this compound. The stereochemical integrity of the α-carbon in proline derivatives can be susceptible to racemization under certain conditions.

The mechanism of racemization often involves the deprotonation of the chiral center to form a planar, achiral enolate intermediate, followed by non-stereospecific reprotonation. Factors that can promote racemization include the presence of strong bases, elevated temperatures, and certain solvents. In the synthesis of pyrrolidine derivatives, the choice of protecting groups and reaction conditions is critical to minimize the risk of racemization.

Strategies to prevent racemization include:

Careful selection of reaction conditions: Using mild bases and lower reaction temperatures can significantly reduce the rate of epimerization.

Appropriate choice of protecting groups: The N-acetyl group in this compound can influence the acidity of the α-proton. The stability of other protecting groups, such as Boc (tert-butyloxycarbonyl), is also a key consideration in multi-step syntheses. mdpi.com

Minimizing reaction times: Prolonged exposure to conditions that can induce racemization should be avoided.

Purification techniques: Diastereomeric intermediates formed using chiral auxiliaries can often be separated by crystallization, which can also serve to enrich the desired stereoisomer and remove any minor, epimerized products.

Chemical Reactivity and Transformative Chemistry of the Pyrrolidine 2 Carbonitrile Scaffold

Reactivity of the Nitrile Group (-CN)

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Consequently, the nitrile group in (S)-1-Acetylpyrrolidine-2-carbonitrile can undergo a variety of addition and hydrolysis reactions.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. chemguide.co.ukbyjus.com In a typical nucleophilic addition reaction, the nucleophile attacks the nitrile carbon, leading to the cleavage of one of the pi bonds and the formation of an imine anion intermediate. byjus.com This intermediate can then be protonated or undergo further reaction depending on the specific nucleophile and reaction conditions.

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the nitrile carbon. The initial addition forms an imine salt which, upon acidic workup (hydrolysis), yields a ketone. This two-step sequence provides a powerful method for carbon-carbon bond formation, transforming the nitrile group into a carbonyl functional group.

Table 1: Illustrative Nucleophilic Addition Reactions
ReactionNucleophileKey Reagents & ConditionsProduct Type
Grignard ReactionGrignard Reagent (e.g., CH₃MgBr)1. Diethyl ether or THF, rt 2. Aqueous acid workup (e.g., H₃O⁺)Ketone
Organolithium AdditionOrganolithium Reagent (e.g., n-BuLi)1. Hexane/THF, low temp. 2. Aqueous acid workup (e.g., H₃O⁺)Ketone

The nitrile group can be completely reduced to a primary amine (-CH₂NH₂). This transformation is synthetically valuable as it provides a route to chiral aminomethyl-pyrrolidine derivatives. Several reducing agents and methods can accomplish this reduction.

One of the most common methods involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. The initial addition forms an imine anion, which is then further reduced to a dianion intermediate. Subsequent quenching with water protonates the nitrogen, yielding the primary amine.

Catalytic hydrogenation is another widely used industrial method. This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel, platinum, or palladium. The reaction conditions, including temperature and pressure, can be optimized to ensure complete reduction and high yields.

Table 2: Typical Conditions for Nitrile Reduction
MethodReagents & CatalystTypical Conditions
Hydride Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O) or dilute acid for workupSolvent: Dry ether or THF Temperature: Reflux, followed by workup
Catalytic HydrogenationHydrogen Gas (H₂) Catalyst: Raney Nickel, PtO₂, or Pd/CHigh pressure and temperature

Nitriles can be hydrolyzed to either amides or carboxylic acids depending on the reaction conditions. This reaction involves the nucleophilic addition of water to the nitrile carbon.

Under controlled hydrolysis, often using either acidic or basic conditions at moderate temperatures, the nitrile can be converted to a primary amide, (S)-1-acetylpyrrolidine-2-carboxamide. The reaction proceeds through the formation of an imidic acid (in acid) or its conjugate base (in base), which then tautomerizes to the more stable amide.

More vigorous or prolonged heating under either acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH) conditions will lead to the complete hydrolysis of the nitrile. researchgate.net The initially formed amide intermediate undergoes further hydrolysis to yield the corresponding carboxylic acid, (S)-1-acetylpyrrolidine-2-carboxylic acid. researchgate.net In basic hydrolysis, the product is initially the carboxylate salt, which must be neutralized with acid to obtain the free carboxylic acid.

Table 3: Conditions for Nitrile Hydrolysis
ProductMethodTypical Reagents & Conditions
Carboxylic AcidAcid HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heat (reflux)
Alkaline Hydrolysis1. Aqueous base (e.g., NaOH), heat (reflux) 2. Acidification (e.g., H₃O⁺)
AmideControlled HydrolysisAcid or base catalysis, controlled temperature

Direct nucleophilic substitution at the sp-hybridized carbon of a nitrile group is not a typical reaction pathway. However, the nitrile group can be transformed into other functional groups that can then be substituted, or the entire group can be replaced under specific conditions. For instance, the conversion of the nitrile to a carboxylic acid via hydrolysis (as described in 4.1.3) opens up the vast chemistry of carboxylic acid derivatives, where the hydroxyl group can be substituted to form acid chlorides, esters, and amides.

Reactivity of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound features an amide functional group. The nitrogen atom is acylated, which significantly alters its reactivity compared to a simple secondary amine.

The nitrogen atom in this compound is part of an amide linkage. Due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent acetyl carbonyl group, this nitrogen is substantially less nucleophilic and less basic than the nitrogen in a free secondary amine. Consequently, it does not undergo direct N-alkylation or N-acylation reactions under standard conditions.

To achieve N-alkylation or N-acylation with a different substituent, a two-step sequence is required:

N-Deacetylation: The first step is the cleavage of the N-acetyl group to regenerate the free secondary amine, (S)-pyrrolidine-2-carbonitrile. This is achieved through amide hydrolysis, which can be carried out under either strong acidic or basic conditions, typically with heating. ysu.am

N-Alkylation/N-Acylation: Once the secondary amine is unmasked, it can readily participate in standard N-alkylation or N-acylation reactions. N-alkylation can be performed with alkyl halides (e.g., R-X) in the presence of a base, while N-acylation can be achieved using acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O). researchgate.net

This deacetylation-realkylation/reacylation sequence allows for the modification of the substituent on the pyrrolidine nitrogen, enabling the synthesis of a wide array of derivatives from the this compound scaffold.

Ring-Opening Reactions

The pyrrolidine ring, while generally stable, can undergo cleavage under specific reductive conditions, enabling significant structural modifications known as "skeletal remodeling". nsf.govnih.gov A modern approach to cleaving the otherwise inert C–N bond in N-acyl pyrrolidines involves a combination of Lewis acid and photoredox catalysis. nsf.govgoogle.com This strategy facilitates a single-electron transfer to the amide carbonyl group, which is activated by the Lewis acid (e.g., zinc triflate), leading to the formation of an aminoketyl radical intermediate. nsf.govnih.govresearchgate.net

This intermediate subsequently undergoes site-selective cleavage of the C2–N bond. nsf.govnih.gov This powerful technique allows for the conversion of the pyrrolidine framework into other valuable chemical structures, such as aziridines, γ-lactones, and tetrahydrofurans, thereby expanding the synthetic utility of the pyrrolidine scaffold beyond simple functionalization. nsf.govnih.gov Early methods for such transformations relied on potent reducing agents like thulium(II) iodide (TmI₂) to achieve the ring opening of N-acyl pyrrolidines. nsf.govgoogle.com The photoredox-catalyzed method represents a milder and more versatile alternative. nsf.gov

Table 1: Ring-Opening Reactions of N-Acyl Pyrrolidine Scaffolds
Starting Material ClassReaction TypeKey ReagentsProduct Class(es)Reference(s)
N-Benzoyl PyrrolidinesReductive C2-N Bond CleavageLewis Acid (Zn(OTf)₂), Photoredox Catalyst (e.g., Ir(4-Fppy)₃), Blue LEDAziridines, γ-Lactones, Tetrahydrofurans nsf.govnih.gov
N-Acyl PyrrolidinesReductive Ring OpeningThulium(II) Iodide (TmI₂)Acyclic Amino Ketones nsf.govgoogle.com

Condensation Reactions for Formation of Larger Molecules

The pyrrolidine-2-carbonitrile scaffold is a crucial building block for synthesizing larger, more complex molecules, particularly in the development of pharmaceuticals. nih.gov Condensation reactions, which join two molecules into a single, larger one with the loss of a small molecule like water, are central to this utility. nih.govnih.gov A prominent example is the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov

The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is structurally analogous to this compound, readily undergoes nucleophilic substitution with various amines. nih.govresearchgate.net This reaction serves as a powerful condensation method. For instance, reacting this intermediate with 3-hydroxy-1-aminoadamantane in the presence of a base like potassium carbonate yields Vildagliptin, a potent DPP-4 inhibitor. nih.govresearchgate.netnbinno.com This demonstrates how the N-acetyl (or N-chloroacetyl) moiety acts as a reactive handle to append large, functional groups to the pyrrolidine core. nih.gov

This strategy has been extended to create libraries of potential drug candidates by reacting the chloroacetyl intermediate with a variety of other amines, such as 2-amino-5-aryl-1,3,4-thiadiazole derivatives, to produce novel, complex molecules for biological screening. google.com

Table 2: Condensation Reactions Using the Pyrrolidine-2-carbonitrile Scaffold
Pyrrolidine ReactantCondensation PartnerKey Reagents/ConditionsProductReference(s)
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile3-hydroxy-1-aminoadamantaneK₂CO₃, Room TemperatureVildagliptin nih.govresearchgate.netnbinno.com
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile2-amino-5-aryl-1,3,4-thiadiazoleK₂CO₃, Acetone/THF, 0°C to Room Temp.1-(2-(5-aryl-1,3,4-thiadiazol-2-ylamino)acetyl)pyrrolidine-2-carbonitrile derivatives google.com

Oxidation Reactions of Adjacent Carbons

The carbon atoms of the pyrrolidine ring are susceptible to oxidation, allowing for the introduction of new functional groups such as hydroxyls and carbonyls. This reactivity provides a pathway to synthesize a variety of useful derivatives, including lactams and keto-prolines.

One of the most common transformations is the oxidation of the carbon atom alpha to the ring nitrogen (the C2 or C5 position). The oxidation of N-acyl-pyrrolidines using reagents like an iron(II)-hydrogen peroxide system or molecular oxygen in the presence of an iron complex can yield the corresponding 2-pyrrolidinones or 5-pyrrolidinones (lactams). researchgate.net

Oxidation can also be directed to other positions on the ring. The synthesis of 4-oxo-L-proline derivatives has been achieved through the oxidation of L-hydroxyproline using systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of an oxidant such as trichloroisocyanuric acid or bleach. hmdb.ca Furthermore, reactions mediated by hypervalent iodine(III) reagents or molecular bromine can introduce functionality at both the α- and β-positions (C2 and C3) of N-protected pyrrolidines, leading to products like α-hydroxy-β,β-dibromo derivatives. nih.gov Theoretical studies on the oxidation of L-proline by hydroxyl radicals indicate that the β- and γ-carbons (C3 and C4) are primary sites for hydrogen atom abstraction, further supporting the susceptibility of these positions to oxidative modification. nih.gov

Table 3: Oxidation Reactions on the N-Acyl Pyrrolidine Ring
Substrate ClassPosition(s) OxidizedReagentsProduct TypeReference(s)
N-Acyl-pyrrolidinesC2 or C5Fe(II)-H₂O₂ or Fe-complex/O₂Lactam (Pyrrolidinone) researchgate.net
L-Hydroxyproline (N-protected)C4TEMPO / TCCA or NaOClKetone (4-Oxoproline derivative) hmdb.ca
N-Protected PyrrolidinesC2 (α), C3 (β)Hypervalent Iodine(III) / TMSBr or NBS / AIBNα-hydroxy-β,β-dibromo-pyrrolidine nih.gov
L-ProlineC3 (β), C4 (γ)HO● Radical (theoretical)Carbon-centered radicals nih.gov

Reactivity of the N-Acetyl Moiety

Cleavage and Modification of the N-Acetyl Group

The N-acetyl group is a common protecting group for the nitrogen atom of the pyrrolidine ring, but it can also be cleaved or modified. The amide bond of the N-acetyl group is generally stable but can be hydrolyzed under strong acidic or basic conditions. nbinno.com

Acid-catalyzed cleavage is a particularly relevant reaction. For instance, in the context of peptide synthesis, N-terminal Ac-N-methyl-amino acids have been observed to cleave off during treatment with strong acids. nih.gov The proposed mechanism involves the carbonyl oxygen of the acetyl group acting as an internal nucleophile, attacking the adjacent amide carbonyl to form a five-membered oxazolinium intermediate, which leads to the cleavage of the N-acyl group from the rest of the molecule. nih.gov

Modification of the N-acetyl group often involves its complete removal followed by the introduction of a new functional group, or its replacement during synthesis. To avoid unwanted cleavage, the acetyl group can be substituted with other electron-withdrawing groups. nih.gov For example, replacing the N-acetyl group with a methoxycarbonyl group has been shown to prevent acid-catalyzed cleavage. nih.gov The synthesis of N-acyl pyrrolidine derivatives can also start from L-proline and introduce various acyl groups, such as N-benzyl or N-tosyl, demonstrating the versatility of modifying the nitrogen substituent. This ability to cleave and modify the N-acyl moiety is crucial for the synthesis of derivatives with altered chemical properties and biological activities.

Computational Chemistry and Molecular Modeling Studies of Pyrrolidine 2 Carbonitrile Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-1-Acetylpyrrolidine-2-carbonitrile, DFT calculations can elucidate its conformational preferences and electronic characteristics.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotation around the acetyl group's single bond mean that this compound can exist in multiple conformations. Conformational analysis using DFT helps to identify the most stable three-dimensional arrangements of the molecule. By calculating the potential energy of various conformers, an energy landscape can be constructed. This landscape reveals the relative stabilities of different conformations and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule.

Electronic Structure and Bonding Characteristics

DFT calculations provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and stability. nih.gov Analysis of these electronic properties helps in understanding how the molecule might interact with other chemical species. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations can provide insights into its dynamic behavior over time. These simulations can reveal how the molecule's conformation changes in different environments, such as in a solvent or when interacting with a biological target. The stability of the molecule's interactions with other entities, such as proteins, can be assessed through MD simulations. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. scispace.com In the context of pyrrolidine-2-carbonitrile derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be employed. scispace.com These studies focus on how variations in structural parameters, such as steric and electrostatic fields, influence the compound's activity. By building a predictive model, QSAR can guide the design of new derivatives with potentially enhanced biological effects. scispace.comresearchgate.net

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation. Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.comresearchgate.net Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis absorption spectra. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra. mdpi.commdpi.com

Strategic Utility in Advanced Organic Synthesis and Chiral Building Block Applications

(S)-1-Acetylpyrrolidine-2-carbonitrile as a Chiral Synthon

This compound is a quintessential chiral synthon, a molecule whose inherent stereochemistry is used to direct the formation of new stereocenters in a predictable manner. The utility of this compound stems from two key features: the fixed (S)-configuration at the C2 position of the pyrrolidine (B122466) ring, derived from the natural amino acid L-proline, and the reactivity of the carbonitrile group.

The stereogenicity of the carbons in the pyrrolidine ring is one of its most significant features, allowing for the development of different stereoisomers that can lead to distinct biological profiles due to varied binding modes with enantioselective proteins. nih.govresearchgate.net The carbonitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, providing a flexible handle for further molecular elaboration. This dual functionality makes it an ideal starting point for introducing both a specific 3D architecture and chemical diversity into a target molecule.

Incorporation into Complex Molecular Architectures

The defined stereochemistry and versatile functionality of this compound and its close derivatives make them ideal for incorporation into larger, more complex molecular structures. The pyrrolidine scaffold itself is prized for its ability to efficiently explore pharmacophore space due to its sp³-hybridized nature and the conformational flexibility known as "pseudorotation". nih.govresearchgate.net

A prominent example of the strategic importance of the (S)-pyrrolidine-2-carbonitrile core is its use as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes. beilstein-journals.orgnih.govresearchgate.netnih.gov A closely related analogue, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is widely employed to introduce the critical 2(S)-cyanopyrrolidine moiety into the final drug molecule. beilstein-journals.orgnih.gov

This moiety is integral to the drug's function for two main reasons: it acts as a mimic of the natural substrate proline, and the nitrile group engages in a reversible interaction with the active site of the DPP-IV enzyme, leading to potent inhibition. beilstein-journals.orgresearchgate.net The synthesis of Vildagliptin, a well-known DPP-IV inhibitor, demonstrates this utility, where the chloroacetyl derivative is coupled with 3-hydroxy-1-aminoadamantane to form the final active pharmaceutical ingredient. beilstein-journals.orgresearchgate.net The use of this intermediate streamlines the synthesis, avoiding complex protection and deprotection steps. beilstein-journals.orgnih.gov

Table 1: Role of Pyrrolidine-2-carbonitrile as a Key Intermediate

Key Intermediate Synthetic Target Therapeutic Class
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Vildagliptin DPP-IV Inhibitor
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Alogliptin DPP-IV Inhibitor

This table showcases the application of the (S)-pyrrolidine-2-carbonitrile core in the synthesis of important pharmaceutical agents.

The this compound framework serves not only as a scaffold to be decorated but also as a starting point for the construction of new, more complex chiral heterocyclic systems. The functional groups on the pyrrolidine core can be manipulated to participate in cyclization reactions, expanding the molecular architecture.

For instance, the reaction of the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with various nucleophiles can lead to the formation of diverse heterocyclic structures. Research has shown its use in synthesizing derivatives containing isoxazole, oxadiazole, and thiadiazole rings, which have been evaluated as potential anti-diabetic agents. Furthermore, the pyrrolidine-2-carbonitrile scaffold has been utilized in 1,3-dipolar cycloaddition reactions to construct novel triazole-containing molecules. mdpi.com These strategies allow for the creation of unique, multi-ring systems while retaining the crucial chirality of the original pyrrolidine building block.

Design and Synthesis of Pyrrolidine-Based Fragment Libraries

In modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach uses small molecules, or "fragments," for screening against biological targets. The pyrrolidine scaffold is of particular interest for designing fragment libraries due to its prevalence in drugs and natural products and its favorable three-dimensional characteristics. nih.gov

A major goal in designing modern chemical libraries is to effectively sample three-dimensional (3D) molecular space, moving beyond the flat, aromatic structures that have historically dominated screening collections. nih.gov The saturated, non-planar nature of the pyrrolidine ring makes it an excellent scaffold for this purpose. nih.govnih.gov Its inherent puckering ("pseudorotation") provides access to a range of energetically favorable conformations, increasing its 3D coverage. nih.govresearchgate.net

By employing synthetic methods like the asymmetric [C + NC + CC] cycloaddition, libraries of enantiomerically pure pyrrolidine fragments can be generated. nih.gov Controlling the facial selectivity (endo/exo) of such reactions allows for a more robust sampling of vector space around the core scaffold, further enhancing the shape diversity of the library. nih.gov The inclusion of a carbonitrile group provides a good hydrogen bond acceptor for fragment binding and offers a flexible synthetic handle for optimizing initial fragment hits into more potent leads. nih.gov

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological functions. mdpi.comacs.orgcam.ac.uk Rather than focusing on a single target molecule, DOS pathways are designed to produce a wide range of molecular architectures from a common set of starting materials. acs.org

The synthesis of pyrrolidine-based fragment libraries aligns perfectly with the principles of DOS. nih.govacs.org For example, a multi-component reaction such as a 1,3-dipolar cycloaddition can be used to combine various aldehydes, amino esters (like a glycine derivative), and dipolarophiles (like acrylonitrile) in a diastereoselective manner. nih.govacs.org By systematically varying each of these components, a large and structurally diverse library of functionalized pyrrolidines can be rapidly assembled. This approach leverages a robust and flexible chemical transformation to populate chemical space with complex and diverse molecules suitable for biological screening. acs.org

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes

The future development of synthetic methodologies for (S)-1-Acetylpyrrolidine-2-carbonitrile will likely focus on enhancing efficiency, reducing costs, and improving environmental sustainability. Current research on analogous compounds provides a clear roadmap.

Adapting Established Routes: Practical synthetic routes for the analogous (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile have been developed starting from inexpensive and readily available L-proline. beilstein-journals.orgsemanticscholar.orgnih.gov These methods typically involve a two-step process:

N-acylation: L-proline is N-acylated using chloroacetyl chloride. beilstein-journals.orgsemanticscholar.org This step could be adapted by substituting chloroacetyl chloride with standard acetylating reagents like acetyl chloride or acetic anhydride to produce N-acetylproline.

Nitrile Formation: The carboxylic acid of the N-acylated product is converted into a carbonitrile. This is often achieved via an amide intermediate, followed by dehydration. beilstein-journals.orgdoaj.org Dehydrating agents such as trifluoroacetic anhydride or phosphorus oxychloride have proven effective. beilstein-journals.orggoogle.com

Emerging Methodologies: Beyond traditional synthesis, biocatalysis represents a promising frontier. The use of engineered enzymes for intramolecular C(sp3)–H amination is an emerging method for constructing chiral pyrrolidines with high enantioselectivity. acs.org Future research could explore the development of specific enzymes to catalyze the synthesis of this compound or its precursors, offering a greener and highly selective alternative to classical chemical methods.

Table 1: Comparison of Potential Synthetic Routes for this compound
Starting MaterialKey Reagents/StepsPotential AdvantagesReference for Analogous Synthesis
L-proline1. Acetyl chloride/acetic anhydride (Acylation) 2. Conversion to amide (e.g., DCC/NH4HCO3) 3. Dehydration (e.g., TFAA)Inexpensive starting material; well-documented pathway for analogs. beilstein-journals.orgsemanticscholar.org
L-prolinamide1. Acetyl chloride (Acylation) 2. Dehydration (e.g., POCl3)Potential for "one-pot" synthesis; fewer steps. google.comgoogle.com
Acyclic PrecursorsEnzyme-catalyzed intramolecular C-H aminationHigh enantioselectivity; environmentally friendly ("green chemistry"). acs.org

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is primarily dictated by its three functional groups: the tertiary amide, the nitrile, and the pyrrolidine (B122466) ring itself. While the reactivity of the N-chloroacetyl analogue is dominated by the electrophilic chloroacetyl group, which readily undergoes nucleophilic substitution, the N-acetyl group of the title compound is significantly less reactive in this regard. sciforum.net This difference opens avenues for exploring other chemical transformations.

Future research should investigate:

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can undergo hydrolysis to form a carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions to form heterocyclic systems. Understanding these transformations is key to expanding its utility as a synthetic intermediate.

Alpha-Proton Reactivity: The protons on the methyl group of the acetyl moiety could potentially be removed under strong basic conditions to form an enolate, enabling aldol-type condensation reactions and the formation of new carbon-carbon bonds.

Catalytic Activity: Chiral pyrrolidines are foundational structures in organocatalysis. mdpi.comnih.gov Research could explore the potential of this compound and its derivatives to act as organocatalysts in asymmetric reactions, such as aldol (B89426) or Michael reactions. The specific stereochemistry and functional groups could offer unique selectivity.

The 2(S)-cyanopyrrolidine moiety is known to act as a proline mimic, a feature crucial for the biological activity of compounds like Vildagliptin. semanticscholar.orgnih.gov Investigating how the N-acetyl group modulates this mimicry compared to other N-acyl groups could yield important structure-activity relationship (SAR) insights for medicinal chemistry.

Advancements in Analytical and Characterization Techniques

The comprehensive characterization of this compound and its derivatives is essential for confirming structure, purity, and stereochemical integrity. Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental for structural elucidation.

A crucial aspect of analysis for this molecule is the confirmation of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. nih.govwikipedia.org Other established techniques include Capillary Electrophoresis (CE). nih.gov

Emerging analytical methodologies offer more sophisticated characterization:

Advanced Mass Spectrometry: While standard MS cannot distinguish between enantiomers, techniques like Ion Mobility-Mass Spectrometry (IM-MS) are being developed to separate chiral ions. acs.org The use of chiral derivatizing reagents that react with the molecule to form diastereomers can also enable their separation and analysis by standard LC-MS. acs.org

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide information on the absolute configuration of the chiral center, which is a powerful complement to methods that only measure enantiomeric ratio. nih.gov Chiroptical sensing, where a chiral substrate induces a signal in an achiral sensor, is an emerging strategy for the rapid analysis of chiral nitriles. nih.gov

High-Throughput Screening: The development of automated and miniaturized analytical tools will accelerate the analysis of chiral compounds, which is particularly important in the context of screening for catalytic activity or biological function. chiralpedia.com

Table 2: Analytical Techniques for the Characterization of this compound
TechniquePurposeComments
NMR Spectroscopy (1H, 13C)Structural elucidation and confirmation.Standard for verifying covalent structure.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern.Essential for identity confirmation.
Chiral HPLC / SFCSeparation and quantification of enantiomers (enantiomeric excess).The gold standard for determining optical purity.
Capillary Electrophoresis (CE)Chiral separation.Offers high separation efficiency and requires minimal sample. nih.gov
Circular Dichroism (CD/VCD)Determination of absolute stereochemistry and conformation.An advanced technique for unambiguous stereochemical assignment. nih.govchiralpedia.com
Ion Mobility-MS (IM-MS)Emerging technique for direct separation of chiral ions.Offers potential for rapid, separation-free chiral analysis. acs.org

Expansion of Chiral Building Block Applications in Complex Molecule Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. mdpi.commdpi.com The primary application of the analogous (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is its role as a key chiral building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin, which are used for the treatment of type-2 diabetes. beilstein-journals.orgnih.gov

This compound represents a valuable addition to the "chiral pool" of building blocks available to synthetic chemists. Its future applications could expand into several areas:

Pharmaceutical Analogs: It can be used to synthesize analogs of existing drugs that contain the N-acyl-pyrrolidine-2-carbonitrile core. Replacing the chloroacetyl group with an acetyl group would create a molecule with different electronic and steric properties, potentially leading to altered potency, selectivity, or metabolic stability.

Novel Scaffolds: The functional handles of the molecule (nitrile, acetyl) allow for its incorporation into a wide range of more complex molecular architectures. Its defined stereochemistry can be used to control the stereochemical outcome of subsequent reactions, making it a valuable tool in the total synthesis of complex natural products or novel drug candidates.

Asymmetric Synthesis: Beyond being a structural component, chiral pyrrolidine derivatives are widely used as ligands for metal catalysts or as organocatalysts themselves to induce chirality in chemical reactions. mdpi.comnih.gov Future work could explore the application of this compound in this context, leveraging its unique stereochemical and electronic features to develop new asymmetric transformations.

The continued importance of chiral compounds in drug discovery ensures that the development of versatile and accessible building blocks like this compound will remain a high-priority research area. mdpi.com

Q & A

Q. What are the key synthetic routes for (S)-1-acetylpyrrolidine-2-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized from L-proline derivatives. A common method involves N-acylation of L-proline with chloroacetyl chloride in tetrahydrofuran (THF) under reflux, followed by purification via crystallization. For example, reacting L-proline with chloroacetyl chloride (1:1.5 molar ratio) in THF at reflux for 2 hours yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with 81.1% yield. Subsequent conversion to the carbonitrile derivative involves dehydration or substitution reactions, monitored by TLC or NMR . Variations in solvent (e.g., dichloromethane vs. THF) or stoichiometry can alter reaction kinetics and purity, necessitating optimization via column chromatography or recrystallization.

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

  • 1H NMR : Characteristic signals include pyrrolidine ring protons (δ 2.0–2.4 ppm, multiplet) and acetyl group protons (δ 4.06–4.16 ppm, CH2Cl). The chiral center (S-configuration) is confirmed by optical rotation ([α]D25 = −106.2° in CHCl3) .
  • IR : Peaks at ~1723 cm⁻¹ (C=O stretch of acetyl) and ~2200 cm⁻¹ (C≡N stretch of nitrile) validate functional groups . Advanced techniques like 13C NMR and mass spectrometry (m/z 192.1 [M+1]) further corroborate molecular weight and substitution patterns.

Q. What role does this compound play in dipeptidyl peptidase IV (DPP-IV) inhibitor development?

The compound serves as a critical intermediate in synthesizing DPP-IV inhibitors like vildagliptin. Its pyrrolidine-2-carbonitrile scaffold mimics the natural substrate of DPP-IV, enabling competitive inhibition. The nitrile group acts as an electrophilic "warhead," forming a covalent bond with the enzyme’s catalytic serine residue, enhancing binding affinity .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configuration) impact the biological activity of pyrrolidine-2-carbonitrile derivatives?

The S-configuration is essential for optimal DPP-IV inhibition due to spatial alignment with the enzyme’s active site. Studies show that (S)-enantiomers exhibit 10–100-fold higher inhibitory potency compared to R-forms. For instance, (S)-1-acetyl derivatives demonstrated IC50 values of 2–5 nM against DPP-IV, whereas R-forms showed IC50 > 500 nM . Computational docking studies (e.g., using AutoDock Vina) reveal that the S-configuration aligns the nitrile group with Ser630, facilitating covalent adduct formation .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of pyrrolidine-2-carbonitrile analogs?

Discrepancies in SAR often arise from assay conditions (e.g., enzyme source, pH) or substituent effects. For example:

  • Fluorine substitution : Introducing fluorine at the pyrrolidine ring (e.g., 4,4-difluoro derivatives) enhances metabolic stability but may reduce solubility, requiring trade-off analysis .
  • Acyl group modifications : Replacing acetyl with bulkier groups (e.g., isobutyl) can improve selectivity but may sterically hinder enzyme binding. Systematic SAR studies using in vitro enzymatic assays (e.g., fluorescence-based DPP-IV activity tests) and pharmacokinetic profiling resolve such contradictions .

Q. What experimental designs optimize enantiomeric purity during large-scale synthesis?

  • Chiral resolution : Use of chiral auxiliaries (e.g., L-proline) or chromatography (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess (ee) .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of ketone intermediates, reducing racemization risks . Quality control via polarimetry and chiral HPLC (e.g., using a Daicel column) is critical for batch consistency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.